![molecular formula C18H18N4O4 B2929684 3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034444-09-0](/img/structure/B2929684.png)
3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
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Description
Scientific Research Applications
Synthesis and Molecular Docking of Pyridine Derivatives
A study by Flefel et al. (2018) explored the synthesis of novel pyridine and fused pyridine derivatives, starting from a specific hydrazinyl-pyridine-carbonitrile compound. These derivatives were then subjected to in silico molecular docking screenings targeting GlcN-6-P synthase, revealing moderate to good binding energies. The compounds exhibited antimicrobial and antioxidant activities, suggesting potential applications in medicinal chemistry and drug design Flefel et al., 2018.
Electrocyclic Reactions of β-(Lithiomethyl)azines
Davis et al. (1992) described the use of β-methylazines in reactions with benzonitrile, leading to intermediate compounds that undergo cyclisation to produce 2-phenyl[1H]-pyrrolo[2,3-b]pyridine. This method was applied to a variety of nitriles and β-methylazines, indicating a versatile approach to synthesizing pyrrolo-pyridines and related compounds Davis et al., 1992.
Microwave Irradiation in Heterocyclic Synthesis
Ashok et al. (2006) reported on the synthesis of 6-(arylpyridin-2-yl) and 6-(diarylpyridin-2-yl)-3(4H)-oxo-1,4-benzothiazines under microwave irradiation. The study highlighted the efficiency of microwave-assisted reactions in synthesizing heterocyclic compounds with potential biological activities Ashok et al., 2006.
Pyridinone Derivatives as HIV-1 Inhibitors
Goldman et al. (1991) discovered that derivatives of pyridinones inhibit HIV-1 reverse transcriptase activity and prevent the spread of HIV-1 infection in cell culture. Two specific compounds within this series demonstrated potent inhibition of HIV-1 RT, highlighting the potential of pyridinone derivatives in antiviral therapy Goldman et al., 1991.
Novel Pyrido-Benzoxazine Derivatives with Antibacterial Activity
Asahina et al. (2008) synthesized novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives with potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates. These compounds, particularly those with a cis-oriented 4-substituted-1-pyrrolidinyl moiety, showed improved antibacterial potency compared to clinafloxacin Asahina et al., 2008.
properties
IUPAC Name |
3-[2-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-12-6-7-16(20-19-12)25-13-8-9-21(10-13)17(23)11-22-14-4-2-3-5-15(14)26-18(22)24/h2-7,13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTRGFSQQIJSGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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